2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
Overview
Description
2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a heterocyclic compound that contains both imidazole and thiazole rings fused with a benzene ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Mechanism of Action
Target of Action
The primary target of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the bacterium.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby affecting the biosynthesis of pantothenate and ultimately, the survival and proliferation of the bacterium.
Biochemical Pathways
The inhibition of Pantothenate synthetase affects the pantothenate biosynthesis pathway . This disruption leads to a deficiency in coenzyme A, which is vital for various biochemical reactions, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. The downstream effects include impaired energy metabolism and fatty acid synthesis, which are critical for the survival and virulence of the bacterium.
Result of Action
The most active derivative of this compound, IT10, displayed significant inhibitory activity against Mycobacterium tuberculosis H37Ra, with an IC50 of 2.32 μM . This suggests that the compound’s action results in the effective inhibition of the bacterium’s growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde typically involves the cyclization of 2-aminobenzothiazole with appropriate aldehydes. One common method involves the reaction of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions to produce ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate . This intermediate can then be converted to the desired aldehyde through further reactions .
Industrial Production Methods
the use of microwave-assisted synthesis and catalyst-free conditions has been explored to improve the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including tuberculosis.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Imidazo[2,1-b]thiazole derivatives: These compounds also share a similar core structure and have been explored for their potential as kinase inhibitors and antimicrobial agents.
Uniqueness
2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-7-9(6-14)13-8-4-2-3-5-10(8)15-11(13)12-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPHXUDTMCOVMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=CC=CC=C3SC2=N1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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